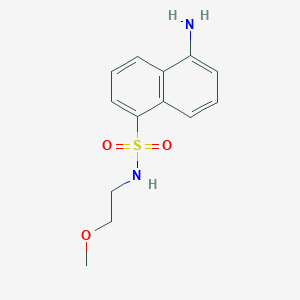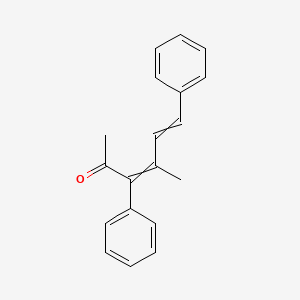![molecular formula C22H27N3O2 B12559192 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine CAS No. 188864-93-9](/img/structure/B12559192.png)
4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine is a complex organic compound that features both nitrophenyl and piperidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine typically involves multi-step organic reactions. One common method might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Coupling Reaction: Formation of the piperidine ring and its attachment to the phenyl ring.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amines: From the reduction of the nitro group.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperidine: Lacks the additional phenyl group.
1-(4-Piperidinyl)phenyl compounds: Similar structure but different functional groups.
Uniqueness
The presence of both nitrophenyl and piperidine groups in 4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine makes it unique, offering a combination of properties that can be exploited in various applications.
Properties
CAS No. |
188864-93-9 |
|---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-1-(4-piperidin-1-ylphenyl)piperidine |
InChI |
InChI=1S/C22H27N3O2/c26-25(27)22-6-4-18(5-7-22)19-12-16-24(17-13-19)21-10-8-20(9-11-21)23-14-2-1-3-15-23/h4-11,19H,1-3,12-17H2 |
InChI Key |
SDICZZOJCBUTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N3CCC(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)

![5-(3-aminoprop-1-ynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12559128.png)
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)
![4-[(2,4-Dinitrophenyl)methyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12559130.png)




![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![2,4-Imidazolidinedione, 1-hydroxy-5-[3-(phosphonooxy)propyl]-](/img/structure/B12559164.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![2,8,10-Trimethylpyrido[3,2-g]quinoline-4,6(1H,9H)-dione](/img/structure/B12559174.png)
